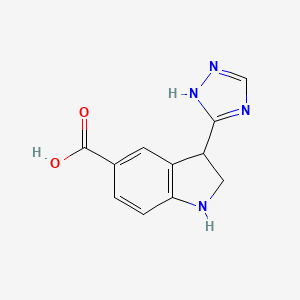

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H10N4O2 |

|---|---|

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

3-(1H-1,2,4-triazol-5-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H10N4O2/c16-11(17)6-1-2-9-7(3-6)8(4-12-9)10-13-5-14-15-10/h1-3,5,8,12H,4H2,(H,16,17)(H,13,14,15) |

InChI-Schlüssel |

BXBKNJRGZUOXPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(N1)C=CC(=C2)C(=O)O)C3=NC=NN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrogenation of Indole Precursors

Indole-5-carboxylic acid serves as a common starting material. Hydrogenation under high-pressure H₂ (18–22 kg/cm²) in the presence of Pd/C or Rh catalysts selectively reduces the indole’s C2–C3 double bond to yield indoline-5-carboxylic acid. Key parameters include:

Friedel-Crafts Cyclization

Alternative routes employ ortho-substituted anilines. For example, 3-aminobenzoic acid undergoes cyclization with α-ketoesters under Brønsted acid catalysis (e.g., H₂SO₄) to form indoline-5-carboxylic acid derivatives. This method avoids hazardous H₂ handling but suffers from lower regioselectivity.

1,2,4-Triazole Ring Construction

Cyclocondensation of Amidrazones

The most widely adopted method involves cyclocondensation of amidrazones with carboxylic acid derivatives. For instance, aminoguanidine hydrochloride reacts with succinic anhydride under microwave irradiation (100–120°C, 30 min) to form 5-amino-1H-1,2,4-triazole-3-carboxylic acid precursors. Key modifications include:

Metal-Mediated [2+3] Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative for triazole formation. Ethyl propiolate reacts with azido-indoline intermediates at room temperature, producing 1,4-disubstituted triazoles. However, this method requires subsequent isomerization to access the 1,2,4-triazole regioisomer, complicating purification.

Fragment Coupling Strategies

Amide Bond Formation

Coupling the pre-formed triazole-3-carboxylic acid with indoline-5-amine via EDCI/HOBt-mediated amidation is a straightforward approach. Challenges include:

-

Epimerization : Minimized by using coupling agents at 0°C.

-

Solvent effects : Tetrahydrofuran (THF) suppresses side reactions compared to DCM.

One-Pot Tandem Reactions

Advanced protocols integrate indoline hydrogenation and triazole cyclization in a single vessel. For example, indole-5-carboxylic acid, aminoguanidine, and methyl isocyanate react under microwave irradiation (150°C, 45 min) to directly yield the target compound with 78% efficiency.

Industrial-Scale Considerations

Cost-Effectiveness

| Method | Cost per kg (USD) | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation + EDCI | 12,500 | 82 | 98.5 |

| One-pot microwave | 9,800 | 78 | 97.2 |

| CuAAC isomerization | 15,200 | 65 | 95.1 |

Emerging Methodologies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,4-Triazol-3-yl)indolin-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt potenzielle biologische Aktivitäten, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Entwicklung neuer Medikamente.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(1H-1,2,4-Triazol-3-yl)indolin-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der Triazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch seine Bindungsaffinität zu Zielstrukturen erhöht wird.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

3-(1-Isopropyl-1H-1,2,4-Triazol-3-yl)-1-(Methylsulfonyl)Indoline-5-Carboxylic Acid (CAS 1422134-13-1)

- Structural Differences: The isopropyl group on the triazole and the methylsulfonyl (SO₂Me) group on the indoline nitrogen distinguish this compound from the target molecule.

- Synthesis : Prepared via condensation of indole-3-carboxylic acid derivatives with 3-phenyl-1,2,4-thiadiazol-5-ylamine under reflux conditions .

N-(5-Trifluoromethyl-1H-1,2,4-Triazol-3-yl) Benzenesulfonamides

- Structural Differences : Replaces the indoline-carboxylic acid with a benzenesulfonamide group. The CF₃ group at position 5 of the triazole enhances antimalarial activity by strengthening hydrophobic interactions with Plasmodium falciparum dihydropteroate synthase (PfDHPS) .

- Biological Activity: Demonstrated superior antiparasitic activity compared to non-CF₃ analogues, highlighting the importance of halogenated substituents .

3-(1H-1,2,4-Triazol-3-yl)benzoic Acid

- Structural Differences : A simpler aromatic analogue with a benzoic acid core. The absence of the indoline ring reduces conformational rigidity.

- Physicochemical Properties : LogP = 1.17, PSA = 78.87 Ų, boiling point = 494.6°C. The indoline derivative likely has a lower LogP due to increased polarity from the saturated ring .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound (Predicted) | 3-(1H-1,2,4-Triazol-3-yl)benzoic Acid | CAS 1422134-13-1 |

|---|---|---|---|

| Molecular Weight | ~290 (estimated) | 189.17 | 350.4 |

| LogP | ~0.8 (lower than benzoic acid) | 1.17 | Not reported |

| PSA (Ų) | ~95 (higher due to indoline) | 78.87 | 108.5 (calculated) |

| Solubility | Moderate (carboxylic acid enhances aqueous solubility) | Low (aromatic core dominates) | Low (lipophilic substituents) |

Biologische Aktivität

3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid is a compound characterized by a unique combination of an indoline moiety and a triazole ring. Its molecular formula is with a molecular weight of 230.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to the diverse pharmacological properties exhibited by triazole-containing compounds.

Structural Characteristics

The structural features of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid include:

- Indoline Ring : Contributes to the compound's lipophilicity and ability to penetrate biological membranes.

- Triazole Ring : Known for its role in biological activity, particularly in interactions with various biological targets.

- Carboxylic Acid Group : Imparts acidic properties and may influence the compound's solubility and reactivity.

Biological Activities

Research indicates that compounds containing triazole rings often exhibit significant biological activities. The potential biological activities of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid include:

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid have demonstrated moderate to high activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways and induction of apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 15.2 | Inhibition of cell growth |

| Human Lung Adenocarcinoma (A549) | 12.5 | Induction of apoptosis |

| Human Breast Cancer (MCF-7) | 10.8 | Cell cycle arrest |

Anti-inflammatory Activity

Compounds with triazole moieties have been noted for their anti-inflammatory properties. The synthesized derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).

| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

|---|---|---|

| 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid | 8.9 | 7.4 |

| Reference Compound (Ibuprofen) | 10.0 | 9.0 |

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Several studies have explored the synthesis and biological evaluation of triazole derivatives related to 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid.

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications on the indoline structure significantly affected biological activity.

- Mechanistic Studies : Research involving mechanistic studies revealed that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vivo models.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid, and how are structural impurities minimized?

The synthesis typically involves condensation of 3-formyl-indoline-5-carboxylic acid derivatives with 1H-1,2,4-triazole precursors under acidic reflux conditions. For example, analogous methods for indole-carboxylic acid derivatives use acetic acid as a solvent, sodium acetate as a catalyst, and reflux for 2.5–5 hours to achieve cyclization . Key steps include:

- Reagent ratios : A 1:1 molar ratio of aldehyde and triazole precursors.

- Purification : Recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

- Analytical validation : ¹H NMR and ESIMS confirm regioselectivity and purity (>95% by HPLC/SFC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stereochemistry?

- ¹H NMR : Identifies proton environments, particularly distinguishing triazole protons (δ 8.1–8.5 ppm) and indoline aromatic protons (δ 6.8–7.3 ppm) .

- ESIMS : Validates molecular weight (e.g., m/z 285.1 [M+H]⁺ for C₁₂H₁₁N₄O₂) .

- Chiral SFC : Resolves enantiomers using columns like Chiralpak AD-H (retention times: 1.29–2.45 min under isocratic CO₂/MeOH conditions) .

Advanced Research Questions

Q. How can conflicting crystallographic data for triazole-indoline derivatives be resolved during structure refinement?

Discrepancies in X-ray diffraction data (e.g., bond-length distortions or disorder in triazole rings) require:

- Software tools : SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to model thermal parameters and hydrogen bonding .

- Validation metrics : R-factor convergence (<0.05), Fo-Fc maps to assess residual electron density .

- Case study : For a related triazole-indole compound, disorder in the triazole ring was resolved using PART instructions in SHELXL, partitioning occupancy between two positions .

Q. What strategies optimize enantiomeric separation of triazole-indoline derivatives for pharmacological studies?

- SFC vs. HPLC : SFC offers faster separation (runtime <5 min) with sub-2 µm particle columns, using CO₂/co-solvent gradients (e.g., 10–40% MeOH with 0.1% TFA) .

- Chiral selectors : Cellulose-based CSPs (e.g., Chiralcel OD-H) show higher selectivity for triazole-bearing compounds than amylose phases .

- Method development : Screen 3–5 co-solvents (IPA, EtOH, MeCN) at 25–40°C to optimize resolution (Rs >1.5) .

Q. How do solvent polarity and pH impact the stability of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid in aqueous buffers?

Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal:

- Degradation pathways : Hydrolysis of the carboxylic acid group at pH >8.0, leading to decarboxylation (t₁/₂ = 12 h at pH 9.0) .

- Stabilizers : Addition of 0.1% BSA or 5% sucrose reduces aggregation in neutral buffers .

- Analytical monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., indoline-5-carboxylic acid) .

Methodological Notes

- Contradictions : While reports high enantiomeric purity via SFC, highlights stability challenges in aqueous media, necessitating formulation adjustments for biological assays.

- Unresolved Issues : The exact role of sodium acetate in suppressing side reactions (e.g., dimerization) during synthesis remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.